molecular formula C13H16BrN3 B1481926 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine CAS No. 2097963-83-0

3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1481926
CAS No.: 2097963-83-0
M. Wt: 294.19 g/mol
InChI Key: VSSUOUUUBSDSCJ-UHFFFAOYSA-N
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Description

3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H16BrN3 and its molecular weight is 294.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the nervous system . The interaction with AchE can lead to inhibition of the enzyme, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect oxidative stress levels within cells, leading to changes in the production of reactive oxygen species (ROS) and subsequent cellular damage . The compound’s impact on gene expression can result in altered cellular functions, including changes in metabolic activities and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as acetylcholinesterase, by binding to the active site of the enzyme . This binding prevents the enzyme from hydrolyzing its substrate, leading to an accumulation of acetylcholine and disrupted neurotransmission. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound may lead to cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects can occur, including severe skin burns and eye damage . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its interaction with other biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSUOUUUBSDSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.